Calcimycin hemimagnesium
Description
Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate is a magnesium-coordinated derivative of the ionophore Calcimycin (A23187), a polycyclic compound with a benzoxazole core, a spirocyclic dioxaspiro[5.5]undecane system, and a pyrrole-substituted side chain . This compound acts as a divalent cation ionophore, facilitating the transport of Mg²⁺ and Ca²⁺ across biological membranes. Its structure enables selective metal coordination via the carboxylate group and the heterocyclic aromatic systems, which stabilize ion binding . Applications include biochemical research into intracellular signaling and metal homeostasis .
Properties
CAS No. |
72124-77-7 |
|---|---|
Molecular Formula |
C58H72MgN6O12 |
Molecular Weight |
1069.5 g/mol |
IUPAC Name |
magnesium bis(5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate) |
InChI |
InChI=1S/2C29H37N3O6.Mg/c2*1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;/h2*6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);/q;;+2/p-2/t2*15-,16-,17-,18-,22-,27+,29+;/m11./s1 |
InChI Key |
XBWKBTZDBYFEMH-UIOMRPQBSA-L |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])NC.[Mg+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate, also known as Calcimycin hemimagnesium, is a complex organic compound notable for its biological activity as an ionophore. This compound facilitates the transport of ions across cell membranes and plays a significant role in various physiological processes.
Chemical Structure and Properties
The compound has a molecular formula of C₄₅H₆₅N₃O₉Mg and a molecular weight of approximately 1069.53 g/mol. Its structure features a spirocyclic configuration combined with a benzoxazole moiety that enhances its affinity for specific metal ions compared to simpler ionophores like A23187 and Monensin.
Biological Activity
The primary biological activity of this compound lies in its ability to transport calcium ions across cellular membranes. This property is crucial in several physiological processes:
- Muscle Contraction : Calcium ions are essential for muscle contraction mechanisms.
- Neurotransmitter Release : The transport of calcium ions is vital for the release of neurotransmitters in neuronal signaling.
Ionophore Activity
This compound selectively binds divalent cations such as calcium and magnesium. Studies using techniques like NMR spectroscopy and X-ray crystallography have elucidated its binding affinities and mechanisms. The compound's unique structural features allow it to exhibit selectivity for certain ions over others.
Research Findings
Research has demonstrated the following key findings regarding the biological activity of this compound:
- Calcium Transport : The compound effectively facilitates the transport of calcium ions across lipid membranes.
- Toxicity : While it has beneficial applications in research and clinical settings, it is classified under harmful substances due to its acute toxicity when ingested or in contact with skin.
- Comparative Studies : Interaction studies have shown that this compound exhibits greater selectivity for calcium ions compared to other ionophores like A23187 and Monensin.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Study on Cardiac Muscle Cells : An in vitro study demonstrated that exposure to this compound resulted in enhanced calcium influx in cardiac myocytes, leading to increased contractility.
| Study | Findings |
|---|---|
| Cardiac Myocytes | Increased calcium influx and contractility |
| Neuronal Cells | Enhanced neurotransmitter release upon stimulation |
Applications
This compound has several applications in both research and clinical settings:
- Research Applications : It is used in studies exploring calcium signaling pathways.
- Clinical Applications : Potential uses include treatment strategies for conditions involving calcium dysregulation.
Comparison with Similar Compounds
Structural Analysis
The compound features:
- 1,3-Benzoxazole core : An aromatic heterocycle contributing to π-electron conjugation and stability .
- Spirocyclic dioxaspiro[5.5]undecane : A fused 11-membered ring system with two oxygen atoms, enhancing structural rigidity .
- Pyrrole substituent : A five-membered aromatic ring with nitrogen, participating in metal coordination .
- Magnesium carboxylate: The Mg²⁺ ion is chelated by the deprotonated carboxylate group, critical for ionophoric activity .
Stereochemical precision is vital: the (2S,3R,5R,6S,8R,9R) configuration in the spirocyclic system ensures optimal spatial arrangement for ion binding .
Comparison with Similar Compounds
Calcimycin (A23187; Free Acid Form)
- Structure : Identical to the target compound but lacks the Mg²⁺ counterion .
- Function : Transports Ca²⁺ and Mg²⁺ across membranes. The free acid form exhibits higher solubility in hydrophobic environments, while the magnesium salt improves aqueous stability .
- Applications : Used in calcium flux studies; the magnesium salt may optimize Mg²⁺ delivery in physiological buffers .
Valinomycin
- Structure : Cyclic depsipeptide with ester and amide linkages .
- Applications : Potassium transport studies; contrasts with the Mg²⁺/Ca²⁺ specificity of the target compound .
Esomeprazole Magnesium
- Structure : Benzimidazole sulfoxide with a pyridinylmethyl group and Mg²⁺ coordination .
- Function : Proton pump inhibitor (PPI); targets gastric H⁺/K⁺-ATPase. Structural divergence (e.g., sulfinyl group vs. benzoxazole) results in distinct biological roles .
- Applications: Acid reflux treatment; highlights how magnesium coordination can modulate drug stability without ionophoric activity .
Research Findings
- Ion Selectivity : The target compound’s benzoxazole and pyrrole groups enable selective Mg²⁺ binding, while Calcimycin’s free acid form prefers Ca²⁺ .
- Solubility : The magnesium salt improves aqueous solubility compared to the lipophilic free acid, broadening its utility in cell-based assays .
- Stability: The spirocyclic system enhances resistance to enzymatic degradation relative to linear ionophores like CCCP .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Ion Selectivity | Applications |
|---|---|---|---|---|
| Target Magnesium Compound | ~730 (estimated) | Benzoxazole, spirocyclic, Mg²⁺ | Mg²⁺, Ca²⁺ | Metal transport studies |
| Calcimycin (A23187) | 523.6 | Benzoxazole, spirocyclic, carboxylate | Ca²⁺, Mg²⁺ | Intracellular signaling |
| Valinomycin | 1,111 | Depsipeptide, ester/amide | K⁺ | Potassium flux research |
| Esomeprazole Magnesium | 713.1 | Benzimidazole, sulfinyl, Mg²⁺ | N/A (PPI) | Acid reflux therapy |
Table 2: Key Research Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
